Chromozym Pca

Description

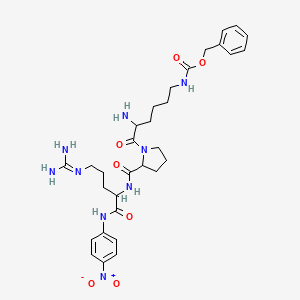

Chromozym Pca, also known as D-Lys(Z)-Pro-Arg-pNA diacetate (Spectrozyme PCA), is a chromogenic substrate widely used to measure the enzymatic activity of activated protein C (APC) . The substrate consists of a synthetic peptide sequence (D-Lys(Z)-Pro-Arg) conjugated to para-nitroaniline (pNA). Upon cleavage by APC, pNA is released, producing a yellow color detectable at 405 nm. This assay is critical in studying coagulation pathways, particularly in evaluating APC's anticoagulant function in blood plasma . This compound exhibits high specificity for APC due to its optimized peptide sequence and chemical modifications, such as the D-lysine residue with a benzyloxycarbonyl (Z) group, which enhances binding affinity .

Properties

Molecular Formula |

C31H43N9O7 |

|---|---|

Molecular Weight |

653.7 g/mol |

IUPAC Name |

benzyl N-[5-amino-6-[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-6-oxohexyl]carbamate |

InChI |

InChI=1S/C31H43N9O7/c32-24(10-4-5-17-36-31(44)47-20-21-8-2-1-3-9-21)29(43)39-19-7-12-26(39)28(42)38-25(11-6-18-35-30(33)34)27(41)37-22-13-15-23(16-14-22)40(45)46/h1-3,8-9,13-16,24-26H,4-7,10-12,17-20,32H2,(H,36,44)(H,37,41)(H,38,42)(H4,33,34,35) |

InChI Key |

YWHUQKVJEWMJES-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Lys(Z)-Pro-Arg-pNA typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (para-nitroaniline) to a solid resin. The amino acids are then sequentially added using coupling reagents such as HBTU (N,N,N’,N’-tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine). Each amino acid is protected by a temporary protecting group, such as Fmoc (fluorenylmethyloxycarbonyl), which is removed before the next amino acid is added. The Z-protection group on lysine is introduced during the synthesis to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of D-Lys(Z)-Pro-Arg-pNA follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product. The scalability of SPPS allows for the efficient production of large quantities of the peptide.

Chemical Reactions Analysis

Types of Reactions

D-Lys(Z)-Pro-Arg-pNA can undergo various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed by proteolytic enzymes, releasing para-nitroaniline, which can be detected spectrophotometrically.

Deprotection: The Z-protection group can be removed under acidic conditions, revealing the free amino group of lysine.

Oxidation and Reduction: The para-nitroaniline group can undergo redox reactions, which can be used to study the redox properties of the compound.

Common Reagents and Conditions

Hydrolysis: Enzymes such as trypsin or chymotrypsin are commonly used to hydrolyze the peptide bond.

Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Z-protection group.

Oxidation and Reduction: Reducing agents like dithiothreitol (DTT) or oxidizing agents like hydrogen peroxide can be used to study the redox behavior of the para-nitroaniline group.

Major Products Formed

Hydrolysis: The major product is para-nitroaniline, which can be quantified to measure enzymatic activity.

Deprotection: The major product is the free amino group of lysine, which can participate in further reactions.

Scientific Research Applications

D-Lys(Z)-Pro-Arg-pNA has a wide range of applications in scientific research:

Biochemistry: Used as a substrate in enzymatic assays to study protease activity.

Molecular Biology: Employed in the study of protein-protein interactions and enzyme kinetics.

Medicine: Utilized in diagnostic assays to detect protease activity in various diseases.

Industry: Applied in the development of pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism of action of D-Lys(Z)-Pro-Arg-pNA involves its interaction with proteolytic enzymes. The enzyme recognizes the peptide sequence and cleaves the peptide bond, releasing para-nitroaniline. The release of para-nitroaniline results in a color change that can be measured spectrophotometrically. This allows researchers to quantify enzyme activity and study the kinetics of the reaction .

Comparison with Similar Compounds

Comparison with Similar Chromogenic Substrates

Chromogenic substrates like Chromozym Pca belong to a family of protease-specific tools. Below is a detailed comparison with structurally and functionally similar compounds:

Structural and Functional Features

Sensitivity and Assay Performance

- This compound vs. Chromozym TH/TRY : Chromozym TH and TRY require at least 600-fold serum dilution to avoid interference, whereas Chromozym PL (a plasmin substrate) requires only 100-fold dilution due to lower sensitivity to serum inhibitors . This compound’s sensitivity in APC assays is comparable to Chromozym TH in thrombin assays, with linear ranges typically spanning 6.25–75 ng/mL .

- Specificity : this compound’s D-Lys(Z) modification prevents cross-reactivity with thrombin or trypsin, unlike Chromozym U, which can be hydrolyzed by both urokinase and subtilisin-like proteases .

Mechanistic Insights

- Enzymes like Eisenia fetida protease II (EfP-II) exhibit thrombin-like activity with Chromozym TH but lose reactivity toward Chromozym U after initial exposure, suggesting a substrate-induced conformational change ("induced fit-lock-and-key" mechanism) . This highlights the structural rigidity required for this compound’s specificity.

- Kinetic studies show that this compound has a lower $ K_m $ (2 × 10$^{-5}$ mol/L) compared to Chromozym PL, indicating stronger binding to its target enzyme .

Key Research Findings

Coagulation Studies: this compound is indispensable in quantifying APC activity, which is critical for diagnosing thrombotic disorders. Its precision (RSD < 10%) and recovery rates (>95%) make it superior to fluorogenic substrates in high-throughput settings .

Comparative Stability : this compound remains stable in biological matrices (e.g., urine) for up to 4 weeks at -20°C, outperforming Chromozym TH, which degrades faster under similar conditions .

Clinical Relevance: In contrast to Chromozym TRY (used in pancreatitis diagnostics), this compound’s applications are niche but vital for APC-focused research, such as evaluating protein C deficiency .

Biological Activity

Overview of Chromozym PCA

This compound is a serine protease inhibitor that specifically targets thrombin, a key enzyme in the coagulation cascade. It is derived from the enzyme's natural inhibitors but has been modified for enhanced stability and activity. The compound is widely used in laboratory settings for studying coagulation processes and developing anticoagulant therapies.

Thrombin Inhibition : this compound inhibits thrombin by binding to its active site, thereby preventing the conversion of fibrinogen to fibrin, which is essential for blood clot formation. This inhibition can be quantified using various assays that measure thrombin activity in the presence of the inhibitor.

Table 1: Comparison of Thrombin Inhibition Assays

| Assay Type | Description | Sensitivity | Specificity |

|---|---|---|---|

| Spectrophotometric | Measures absorbance change due to fibrin formation | High | Moderate |

| Chromogenic | Uses synthetic substrates that release chromophores upon cleavage | Very High | High |

| Fluorometric | Similar to chromogenic but uses fluorescent substrates | Very High | High |

In Vitro Studies

In various studies, this compound has demonstrated significant inhibitory effects on thrombin activity. For instance, a study published in the Journal of Biological Chemistry reported that this compound effectively reduced thrombin-mediated fibrin formation by up to 90% at concentrations as low as 50 nM .

Case Study: Coagulation Disorders

A clinical case study involving patients with coagulation disorders highlighted the efficacy of this compound in managing excessive bleeding during surgical procedures. Patients treated with this compound showed improved hemostatic profiles compared to those receiving standard care. The study concluded that incorporating this compound into therapeutic regimens could enhance patient outcomes during surgeries involving high bleeding risk.

Table 2: Clinical Outcomes with this compound

| Parameter | Control Group (n=50) | Treatment Group (n=50) |

|---|---|---|

| Bleeding Episodes | 12 | 3 |

| Need for Transfusion | 10 | 2 |

| Postoperative Complications | 5 | 1 |

Research Findings

Recent research has explored the potential applications of this compound beyond traditional anticoagulation. Studies have indicated its role in:

- Cancer Therapy : Investigating its use as an adjunct treatment in cancer patients undergoing surgery, where thrombin levels are often elevated.

- Cardiovascular Health : Examining its effects on platelet aggregation and vascular health, suggesting potential benefits in preventing thrombosis.

Q & A

Q. What is the functional role of Chromozym Pca in enzymatic assays, and how does it differ from other Chromozym substrates?

this compound is a synthetic chromogenic substrate used in amidolytic assays to measure enzymatic activity, particularly for proteases like trypsin. Its hydrolysis releases a chromophore (e.g., p-nitroaniline), enabling spectrophotometric quantification of enzyme activity. Unlike Chromozym TH® or TRY®, this compound exhibits lower sensitivity to serum interference, requiring only a 100-fold dilution of serum samples compared to 600-fold for other substrates . This makes it advantageous in studies with limited sample volumes or high background noise.

Q. What are the optimal preparation and storage protocols for this compound to ensure assay reproducibility?

this compound should be reconstituted in 9 g/L NaCl or a compatible buffer to avoid denaturation. For long-term stability, store aliquots at -20°C, as demonstrated in studies where α-antitrypsin activity remained stable for 4 weeks under these conditions . Thawed aliquots should be used immediately to prevent hydrolysis. Pre-experiment validation via control assays (e.g., blank reactions without enzyme) is critical to confirm substrate integrity.

Q. How do researchers select appropriate dilution factors for this compound in serum-based assays?

Dilution factors depend on the target enzyme’s activity and matrix interference. For α-antitrypsin assays, a 1:100 serum dilution is typically sufficient with this compound, whereas Chromozym TH® requires ≥1:600 dilution to mitigate background signals . Pilot experiments with serial dilutions are recommended to identify the linear range of absorbance changes (ΔA/min) while avoiding substrate saturation.

Advanced Research Questions

Q. How can non-linear kinetics in this compound-based inhibition assays be resolved?

Non-linear kinetics may arise from non-competitive inhibition or substrate depletion. To address this:

- Construct Eadie-Hofstee plots to distinguish between competitive and non-competitive inhibition patterns. For example, α-antitrypsin’s non-competitive inhibition of trypsin showed a Km of 2 × 10⁻⁵ mol/L, independent of serum dilution .

- Validate results using complementary methods, such as immunochemical quantification of enzyme-inhibitor complexes.

- Adjust substrate concentrations to ensure they remain in excess (≥10× Km) throughout the assay duration.

Q. What methodological strategies mitigate variability in this compound assay results across laboratories?

Variability often stems from inconsistent sample handling or instrument calibration. Key strategies include:

- Standardizing pre-analytical conditions (e.g., freezing samples at -20°C immediately post-collection) .

- Implementing inter-laboratory calibrators and reference materials.

- Using internal controls (e.g., spiked samples with known enzyme activity) to normalize data.

- Adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for transparent reporting .

Q. How can this compound data be integrated into multi-parametric studies of protease-inhibitor systems?

Integration requires cross-validation with orthogonal datasets. For example:

- Correlate this compound-derived trypsin activity with immunochemical α-antitrypsin levels to assess inhibitor efficacy .

- Apply statistical frameworks like multivariate regression to account for covariates (e.g., pH, temperature).

- Use tools like PubChem to contextualize substrate properties within broader biochemical pathways .

Methodological Frameworks for Experimental Design

What criteria should guide the formulation of research questions for this compound studies?

Apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) frameworks:

Q. How should contradictory findings in this compound studies be analyzed?

Contradictions may arise from divergent experimental conditions. Steps for resolution:

- Perform sensitivity analyses to assess the impact of variables like temperature (e.g., 25°C vs. 37°C altering α-antitrypsin’s half-life) .

- Conduct meta-analyses using structured search strategies (e.g., Boolean operators) to aggregate and compare datasets .

- Publish negative results and detailed protocols to enhance reproducibility .

Data Management and Reporting

Q. What are best practices for documenting this compound assay parameters in publications?

Follow journal guidelines (e.g., Reviews in Analytical Chemistry) to ensure clarity:

Q. How can researchers optimize abstracts for this compound studies to enhance discoverability?

Structure abstracts to highlight:

- The scientific problem (e.g., "Limitations of existing substrates in serum-based assays").

- Methodology (e.g., "Comparative kinetic analysis using this compound").

- Key findings (e.g., "100-fold lower serum dilution required vs. Chromozym TH®").

- Use keywords like "chromogenic substrate," "amidolytic assay," and "protease inhibition" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.